REACTION_CXSMILES
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[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15]CC=C)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19]1(C)[CH:24]=C(C)C=C(C)[CH:20]=1>>[CH2:24]([C:11]1[CH:10]=[C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:14]=[CH:13][C:12]=1[OH:15])[CH:19]=[CH2:20]
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Name
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|
Quantity
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20.4 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=CC=C(C=C1)OCC=C
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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C1(=CC(=CC(=C1)C)C)C
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Control Type
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UNSPECIFIED
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Setpoint
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165 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to ambient temperature the resulting brown oil
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Type
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CUSTOM
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Details
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was chromatographed over SiO2 (Merck 230-400 mesh)
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Type
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WASH
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Details
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eluting with EtOAc-nHexane (1:9)
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Name
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|
Type
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product
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Smiles
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C(C=C)C1=C(C=CC(=C1)OCC1=CC=CC=C1)O
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 72.6 mmol | |
AMOUNT: MASS | 17.45 g | |
YIELD: PERCENTYIELD | 85% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |